2-(4-Morpholinyl)-1,3-thiazol-4-ol mechanism of action in vitro
2-(4-Morpholinyl)-1,3-thiazol-4-ol mechanism of action in vitro
An Investigatory Guide to the In Vitro Mechanism of Action of 2-(4-Morpholinyl)-1,3-thiazol-4-ol
Executive Summary
The intersection of the morpholine and thiazole heterocycles has produced a rich field of bioactive small molecules with significant therapeutic potential. 2-(4-Morpholinyl)-1,3-thiazol-4-ol stands as a promising scaffold, yet its precise in vitro mechanism of action (MOA) remains to be fully elucidated. Understanding the MOA is a critical step in the drug discovery pipeline, transforming a "hit" compound into a "lead" by defining its biological activity, identifying its molecular targets, and predicting its therapeutic window.[1][2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, phased investigatory framework to systematically unravel the in vitro MOA of 2-(4-Morpholinyl)-1,3-thiazol-4-ol. Drawing upon the extensive literature on related thiazole and morpholine-containing compounds, which have demonstrated activities ranging from enzyme inhibition to the induction of apoptosis, this document outlines a logical and efficient experimental cascade.[3][4] We will proceed from broad phenotypic characterization to the identification of specific molecular pathways and targets, providing not just protocols, but the strategic rationale behind each experimental choice.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and receptors.[5][6] The addition of a morpholine ring often enhances pharmacokinetic properties, such as solubility and metabolic stability.[3]
Chemical Structure and Properties
2-(4-Morpholinyl)-1,3-thiazol-4-ol exists in equilibrium with its tautomeric form, 2-(4-morpholinyl)thiazol-4(5H)-one. This tautomerism is a critical consideration in its interaction with biological targets, as the different forms present distinct hydrogen bonding and electrostatic profiles. For the purpose of this guide, we will consider the compound as a single entity with the potential to engage in biological systems via either tautomeric form.
Precedent from Structurally Related Compounds
A thorough review of the scientific literature reveals that derivatives of the thiazole, thiazolidin-4-one, and morpholine scaffolds are frequently associated with potent anticancer activity.[7][8] The most commonly reported mechanisms underpinning this activity include:
-
Inhibition of Protein Kinase Signaling: Particularly within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10]
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents.[8][11]
-
Cell Cycle Arrest: Halting cell division at critical checkpoints prevents the proliferation of malignant cells.[12]
-
Direct Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of a diverse range of enzymes, including carbonic anhydrases, cholinesterases, and 11β-HSD1.[13][14][15]
This strong precedent justifies a hypothesis-driven approach that prioritizes the investigation of these pathways.
Phase 1: Primary Biological Effect Characterization
Objective: To quantitatively determine the primary cytotoxic and antiproliferative effects of 2-(4-Morpholinyl)-1,3-thiazol-4-ol across a panel of relevant human cell lines.
The foundational step in any MOA study is to confirm and quantify the compound's primary biological effect. Given the extensive literature on the antiproliferative nature of this scaffold, a cytotoxicity screen is the logical starting point.[7] This establishes a baseline of potency (IC50) and selectivity, which are critical for designing all subsequent experiments.
Experimental Protocol: Antiproliferative and Cytotoxicity Screening (XTT Assay)
This protocol is adapted from established methods for assessing cell viability.[11] The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of cells.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[16]
-
Compound Preparation: Prepare a 2X serial dilution of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in the appropriate cell culture medium. Concentrations should span a wide range (e.g., from 100 nM to 100 µM) to capture the full dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight media from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: IC50 Summary
The results of the cytotoxicity screen should be summarized in a clear, comparative table.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| PC-3 | Prostate Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| MRC-5 | Normal Lung Fibroblast | Experimental Value |
Workflow: Phase 1 Investigation
Caption: Workflow for determining compound cytotoxicity (IC50).
Phase 2: Elucidating the Mechanism of Cell Growth Inhibition
Objective: Assuming the compound demonstrates antiproliferative activity in Phase 1, this phase aims to determine whether this effect is due to cell cycle arrest, the induction of apoptosis, or both.
Understanding how a compound inhibits cell proliferation is the next logical step. Flow cytometry is a powerful tool that allows for the rapid, quantitative analysis of individual cells, making it ideal for investigating both cell cycle distribution and apoptosis.[17][18]
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol measures the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.[18]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and count them.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.[17] Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Experimental Protocol: Apoptosis Assessment via Annexin V & PI Staining
This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).[11][19]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours).
-
Cell Harvest: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Analysis: Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Workflow: Phase 2 Investigation
Caption: Parallel workflows for cell cycle and apoptosis analysis.
Phase 3: Identification of Molecular Targets
Objective: To identify the specific signaling pathways and molecular targets modulated by 2-(4-Morpholinyl)-1,3-thiazol-4-ol that are responsible for the observed cellular effects.
Based on the outcomes of Phase 2 and strong literature precedent, we can formulate specific, testable hypotheses.
Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer that controls cell survival and proliferation.[10] Dual inhibitors of PI3K and mTOR can be particularly effective by blocking the pathway at multiple nodes and preventing feedback activation.[9] Thiazole-containing molecules have been previously identified as kinase inhibitors.[5]
Experimental Approach: Western Blot Analysis Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a direct readout of signaling pathway activity.[20][21]
Methodology:
-
Protein Lysate Preparation: Treat cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins. A recommended panel includes:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)
-
Total S6 Ribosomal Protein
-
β-Actin (as a loading control)
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated to total protein for key kinases indicates pathway inhibition.
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition.
Hypothesis 2: Direct Inhibition of Other Key Enzymes
The thiazole scaffold is a versatile inhibitor of various enzymes.[13][22][23] If the PI3K/Akt/mTOR pathway is not modulated, or to gain a broader understanding, screening against a panel of enzymes is a valuable, unbiased approach.
Experimental Approach: Broad-Spectrum and Specific Enzyme Assays
-
Target-Based Screening: Utilize commercially available kinase or enzyme profiling services. These services screen the compound against hundreds of purified enzymes to identify potential direct targets. This is an unbiased method to generate new hypotheses.[2][24]
-
Specific Enzyme Inhibition Assays: Based on literature for similar scaffolds, specific assays can be run. For example, a carbonic anhydrase inhibition assay can be performed spectrophotometrically by monitoring the esterase activity of the enzyme.[25]
Workflow: Phase 3 Target Identification
Caption: A hypothesis-driven workflow for molecular target identification.
Summary and Forward Outlook
This guide presents a systematic, three-phased approach to comprehensively characterize the in vitro mechanism of action of 2-(4-Morpholinyl)-1,3-thiazol-4-ol. By progressing from broad phenotypic screening (Phase 1) to detailed analysis of cell fate (Phase 2) and finally to specific molecular target identification (Phase 3), researchers can efficiently and robustly define the compound's biological activity.
The data generated through this workflow—IC50 values, confirmation of apoptosis or cell cycle arrest, and identification of a modulated signaling pathway or inhibited enzyme—provide the critical foundation needed for lead optimization. These in vitro findings will guide subsequent studies, including the development of structure-activity relationships (SAR), ADME/Tox profiling, and ultimately, the design of well-informed in vivo efficacy studies.
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